L-ALLO-ISOLEUCINE (13C6,15N)
Description
Significance of Stable Isotope Labeling in Contemporary Biosciences
Stable isotope labeling is a powerful technique with wide-ranging applications in biochemistry, proteomics, and metabolomics. chempep.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for use in laboratory and clinical settings. chempep.com These isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H), and oxygen-18 (¹⁸O), are incorporated into molecules to act as tracers. chempep.comnih.gov This allows researchers to track the metabolic fate of compounds within biological systems, providing dynamic measurements of metabolism. physoc.orgnih.gov
The use of stable isotope-labeled compounds, particularly amino acids, has become a cornerstone of modern quantitative proteomics and metabolic research. chempep.comnih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize amino acids labeled with heavy isotopes to compare protein abundance between different cell populations. wikipedia.orgthermofisher.com This method, along with others, allows for the precise quantification of thousands of proteins, offering deep insights into cellular processes, protein-protein interactions, and the dynamics of post-translational modifications. nih.govwikipedia.org The integration of stable isotope labeling with high-resolution mass spectrometry and nuclear magnetic resonance (NMR) continues to expand the frontiers of biological understanding at multiple levels. chempep.comsilantes.com
The ability to trace metabolic pathways is a key advantage of using stable isotopes. silantes.com By introducing labeled molecules into cells or organisms, scientists can monitor their incorporation, distribution, and transformation. silantes.com This provides critical information for understanding the regulation of metabolic pathways, such as those involved in nucleic acid synthesis and amino acid metabolism. silantes.comnih.gov
Overview of L-ALLO-ISOLEUCINE and its Isotopic Variant (13C6,15N) in Research Contexts
L-allo-isoleucine is a stereoisomer of the essential branched-chain amino acid L-isoleucine. medchemexpress.comhmdb.ca It is naturally present in trace amounts in healthy individuals but accumulates in those with maple syrup urine disease (MSUD), an inherited metabolic disorder. hmdb.cawikipedia.org In MSUD, the body is unable to properly break down branched-chain amino acids, leading to the formation of L-allo-isoleucine from L-isoleucine. hmdb.canih.gov Consequently, the plasma level of L-allo-isoleucine serves as a crucial diagnostic marker for this condition. hmdb.ca
The isotopically labeled variant, L-ALLO-ISOLEUCINE (13C6,15N), is a valuable tool in biomedical research, particularly in metabolomics and proteomics. isotope.com In this compound, all six carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with ¹⁵N. This labeling creates a molecule that is chemically identical to its unlabeled counterpart but has a greater mass. nih.gov This mass difference allows it to be distinguished and quantified using mass spectrometry. nih.gov
Researchers utilize L-ALLO-ISOLEUCINE (13C6,15N) as an internal standard in quantitative analyses. For instance, it is used in immunocapture isotope dilution mass spectrometry to help quantify new vaccines. sigmaaldrich.com Its applications extend to biomolecular NMR and metabolic research, where it aids in tracing the intricate pathways of amino acid metabolism. isotope.com
Historical Development of Stable Isotope Applications in Amino Acid Metabolism Studies
The use of stable isotopes as metabolic tracers dates back nearly a century to the pioneering work of scientists like Harold Urey, Rudolph Schoenheimer, and David Rittenberg at Columbia University. physoc.orgnih.gov Their initial experiments in the 1930s involved introducing compounds labeled with stable isotopes, such as deuterium, into organisms to trace their metabolic fates. nih.gov This marked the beginning of the isotope tracer era in biological sciences. nih.gov
Over the subsequent decades, the application of stable isotope tracers, particularly in the study of protein and amino acid metabolism, has been closely intertwined with advancements in mass spectrometry technology. nih.gov The development of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) in the latter half of the 20th century, championed by figures like John Waterlow, Peter Garlick, and Joe Millward, brought these powerful methodologies to the forefront of physiological and clinical research. nih.gov
Properties
Molecular Weight |
138.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Strategies for L Allo Isoleucine 13c6,15n
Chemical Synthesis Pathways for L-ALLO-ISOLEUCINE Isomers
The synthesis of L-allo-isoleucine and its isomers is a well-documented area of organic chemistry, with several established pathways. A common strategy for obtaining D-allo-isoleucine, a diastereomer of L-isoleucine, involves the epimerization of the readily available L-isoleucine. This can be achieved through methods such as acetylation with acetic anhydride, which promotes epimerization at the C-2 carbon, resulting in a mixture of L-isoleucine and D-alloisoleucine. isotope.comnii.ac.jp This mixture can then be resolved through enzymatic methods, for instance, using hog kidney acylase, or by fractional crystallization of diastereoisomeric salts. isotope.comnii.ac.jp
Another approach involves the stereospecific inversion of the configuration at the C-2 stereogenic center of L-isoleucine. isotope.comrsc.org Furthermore, stereoselective synthesis routes starting from achiral or simpler chiral precursors have been developed. For example, an asymmetric Strecker synthesis commencing from (S)-2-methyl-1-butanol has been successfully employed to produce D-alloisoleucine. nii.ac.jp The synthesis of all four isomers of isoleucine has also been reported, often involving the epimerization of enantiomers. medchemexpress.com
Targeted Incorporation of Carbon-13 and Nitrogen-15 (B135050) Isotopes
The introduction of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the L-allo-isoleucine molecule requires specialized synthetic strategies that ensure high isotopic enrichment and fidelity at specific atomic positions.
Precursor Selection and Labeling Fidelity
The key to synthesizing L-ALLO-ISOLEUCINE (13C6,15N) lies in the selection of appropriately labeled precursors. For full labeling of the carbon skeleton (¹³C₆) and the amino group (¹⁵N), precursors where all carbon and nitrogen atoms are the desired heavy isotopes are necessary.
Microbial synthesis presents a viable route for producing isotopically labeled amino acids. For instance, L-[¹⁵N]isoleucine has been produced by cultivating Corynebacterium glutamicum in a medium containing [¹⁵N]ammonium sulfate (B86663) as the sole nitrogen source. nih.gov Similarly, site-specific ¹³C-labeling of L-isoleucine has been achieved by providing [2-¹³C]- or [3-¹³C]pyruvic acid as a carbon source to induced bacterial cells. nih.gov To achieve the ¹³C₆ labeling pattern, a fully ¹³C-labeled glucose or other carbon source would be required in the culture medium.
Chemical synthesis offers more precise control over the placement of isotopic labels. General methods for synthesizing L-amino acids allow for the incorporation of isotopes from simple, commercially available building blocks. nih.gov For example, ¹⁵N can be introduced from [¹⁵N]ammonium chloride, and ¹³C atoms can be incorporated using ¹³C-labeled carbonyl compounds or alkyl halides. nih.gov
Stereospecific Synthesis Considerations for L-ALLO-ISOLEUCINE (13C6,15N)
Achieving the correct stereochemistry of L-allo-isoleucine, which is (2S, 3R), while incorporating the isotopic labels is a significant challenge. One plausible strategy involves a multi-step chemical synthesis starting from a fully labeled precursor. A potential, though not explicitly documented pathway, could be inferred from established methods:
Synthesis of Labeled L-isoleucine: A starting point could be the synthesis of L-isoleucine fully labeled with ¹³C and ¹⁵N. This can be accomplished through microbial fermentation using ¹³C-glucose and ¹⁵NH₄Cl or through a stereoselective chemical synthesis using labeled precursors.
Epimerization at the α-carbon: The synthesized L-isoleucine (¹³C₆, ¹⁵N) would then need to undergo epimerization at the α-carbon (C-2) to yield a mixture of L-isoleucine (¹³C₆, ¹⁵N) and D-allo-isoleucine (¹³C₆, ¹⁵N). This can be achieved by heating in the presence of an aldehyde or through acetylation followed by base-catalyzed epimerization. diva-portal.org
Enantioselective Conversion or Resolution: To obtain the desired L-allo-isoleucine (¹³C₆, ¹⁵N), the mixture of diastereomers would need to be resolved. Alternatively, enzymatic methods could be employed. For instance, an engineered D-amino acid dehydrogenase could potentially be used for the stereoselective synthesis of D-branched-chain amino acids from labeled keto-acids, which could then be adapted for the synthesis of L-allo-isoleucine precursors. nii.ac.jp
It is important to note that while the principles for these steps are established, their application to the synthesis of L-ALLO-ISOLEUCINE (13C6,15N) would require careful optimization to ensure high yields and isotopic purity.
Purification and Quality Control of Isotopically Labeled L-ALLO-ISOLEUCINE for Research Applications
The purification of the final product is critical to remove any unreacted precursors, reagents, and isomeric impurities. For isotopically labeled compounds, it is also essential to ensure high isotopic enrichment. Common purification techniques for amino acids include ion-exchange chromatography, reverse-phase high-performance liquid chromatography (HPLC), and crystallization. creative-peptides.com
Quality control is a multi-faceted process that verifies the chemical purity, stereochemical integrity, and isotopic enrichment of the synthesized L-ALLO-ISOLEUCINE (13C6,15N). The following analytical techniques are typically employed:
Mass Spectrometry (MS): This is the primary technique for determining the isotopic enrichment of the labeled compound. By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the degree of ¹³C and ¹⁵N incorporation can be accurately quantified. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for confirming the structure of the molecule and the specific positions of the isotopic labels. nih.gov
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate and quantify the different stereoisomers of isoleucine, thus ensuring the stereochemical purity of the L-allo-isoleucine product. creative-peptides.com
Production Scalability and Isotopic Purity Assessment
The scalability of the synthesis of L-ALLO-ISOLEUCINE (13C6,15N) depends on the chosen synthetic route. Microbial fermentation methods are often more amenable to large-scale production compared to complex multi-step chemical syntheses. However, chemical synthesis provides greater control over the final product's purity and isotopic distribution.
The assessment of isotopic purity is a critical final step. It involves determining the percentage of molecules that are fully labeled with the desired isotopes (e.g., ¹³C₆, ¹⁵N) versus those that may have incomplete labeling or contain natural abundance isotopes. This is typically achieved through high-resolution mass spectrometry. Commercial suppliers of L-ALLO-ISOLEUCINE (13C6,15N) often provide a certificate of analysis detailing the chemical and isotopic purity, which is crucial for the reliability of research studies using this compound. For instance, commercially available L-ALLO-ISOLEUCINE (13C6, 97-99%; 15N, 97-99%) indicates a high level of isotopic enrichment. eurisotop.com
Advanced Analytical Methodologies for L Allo Isoleucine 13c6,15n
Mass Spectrometry-Based Quantification and Tracing
Mass spectrometry (MS) stands as a cornerstone for the analysis of L-Allo-Isoleucine (13C6,15N). Its high sensitivity and specificity enable detailed investigation of this labeled compound in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for L-ALLO-ISOLEUCINE (13C6,15N) Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of amino acids, including L-Allo-Isoleucine. nih.gov These methods often require minimal sample preparation, such as protein precipitation, and can achieve rapid separation of isomers like leucine (B10760876), isoleucine, and allo-isoleucine. nih.govnih.gov The use of hydrophilic interaction liquid chromatography (HILIC) is one effective strategy for separating these polar compounds without the need for derivatization. d-nb.info
In a typical LC-MS/MS protocol for underivatized branched-chain amino acids (BCAAs), a small plasma volume (e.g., 20 µL) undergoes protein precipitation with methanol (B129727) containing the isotopically labeled internal standards. nih.gov The resulting extract is then injected into the LC-MS/MS system. nih.gov Chromatographic separation is often achieved on a mixed-mode column, followed by detection using multiple-reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. nih.govnih.gov The specific mass transitions monitored are crucial for accurate quantification. For instance, transitions for L-Allo-Isoleucine are monitored alongside its labeled internal standard. nih.govnih.gov
A key advantage of these protocols is the ability to develop rapid and robust assays suitable for clinical laboratories, enabling high-throughput analysis for applications like newborn screening for metabolic disorders. nih.gov
Table 1: Exemplary LC-MS/MS Parameters for BCAA Analysis
| Parameter | Value |
| Chromatography | |
| Column | Mixed-mode or HILIC |
| Mobile Phase | Acetonitrile/water with additives (e.g., formic acid, ammonium (B1175870) formate) |
| Flow Rate | Variable depending on column dimensions |
| Injection Volume | ~4 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Monitored Transitions | Analyte-specific parent-to-daughter ion transitions |
This table provides a general overview. Specific parameters may vary based on the instrument and application.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Isotopic Enrichment Measurement
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for measuring the isotopic enrichment of amino acids. While LC-MS/MS is often preferred for its simpler sample preparation, GC-MS can provide excellent chromatographic resolution and sensitivity, particularly after derivatization of the analytes. Derivatization is typically required to increase the volatility of the amino acids for GC analysis.
The process generally involves the extraction of amino acids from a biological sample, followed by a chemical derivatization step. The derivatized sample is then injected into the GC-MS system. The separation of the analytes occurs in the gas chromatograph, and the mass spectrometer is used to detect and quantify the different isotopic forms of the amino acids. By comparing the signal intensities of the labeled and unlabeled forms of L-Allo-Isoleucine, the degree of isotopic enrichment can be accurately determined.
High-Resolution Mass Spectrometry for Metabolomic Profiling Involving L-ALLO-ISOLEUCINE (13C6,15N)
High-resolution mass spectrometry (HRMS) offers significant advantages for untargeted and targeted metabolomics studies involving L-Allo-Isoleucine (13C6,15N). frontiersin.org HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which aids in the confident identification of metabolites and the differentiation of isobars. frontiersin.org
In metabolomic profiling, stable isotope labeling with compounds like L-Allo-Isoleucine (13C6,15N) allows for the clear distinction between endogenous metabolites and those derived from a labeled precursor. tandfonline.com This simplifies the complex data generated in untargeted studies and confirms the biosynthetic origin of detected metabolites. tandfonline.com The characteristic isotopic pattern created by the incorporation of 13C and 15N can be used to filter HRMS data and specifically identify metabolites that have incorporated the label. frontiersin.org This approach is invaluable for discovering novel metabolites and elucidating new metabolic pathways. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about molecular structure and dynamics.
Carbon-13 NMR (13C NMR) Techniques for Metabolic Flux Analysis
Carbon-13 (13C) NMR spectroscopy is a key technique for metabolic flux analysis, which aims to determine the rates of metabolic pathways within a biological system. nih.gov By introducing a 13C-labeled substrate, such as 13C-labeled L-Allo-Isoleucine, into a system, the incorporation of the 13C atoms into various metabolites can be tracked over time. nih.gov
The analysis of the 13C labeling patterns in the resulting metabolites by 13C NMR provides detailed information about the flow of carbon through different metabolic pathways. nih.gov This allows for the quantification of metabolic fluxes and provides insights into the regulation of cellular metabolism. nih.gov While less sensitive than mass spectrometry, NMR provides unique information about the positional distribution of isotopes within a molecule (isotopomers), which is highly valuable for resolving complex metabolic networks.
Nitrogen-15 (B135050) NMR (15N NMR) for Nitrogen Metabolism Studies
Nitrogen-15 (¹⁵N) NMR spectroscopy is a pivotal technique for directly investigating the pathways of nitrogen metabolism in complex biological systems. The use of ¹⁵N-labeled amino acids, such as L-ALLO-ISOLEUCINE (13C6,15N), enables the precise tracing of nitrogen atoms as they are transferred and incorporated into various metabolites. Unlike methods that rely on radioactive isotopes, ¹⁵N NMR is non-toxic and provides detailed information on the chemical environment of the nitrogen atom.
In metabolic studies, L-ALLO-ISOLEUCINE (13C6,15N) can be introduced into cell cultures or in vivo systems to track its metabolic fate. researchgate.netnih.gov As the labeled amino acid is processed by enzymes, the ¹⁵N nucleus acts as a reporter. By monitoring the appearance of the ¹⁵N signal in other molecules, researchers can identify downstream metabolites and quantify the kinetics of specific enzymatic reactions and pathways. researchgate.net This approach allows for the direct characterization of nitrogen flux and has been successfully used to study the transport and metabolism of individual amino acids in mammalian cell cultures. researchgate.net The ¹⁵N-edited NMR spectra make it possible to follow the conversion of the labeled amino acid and the formation of nitrogen-containing products, such as ¹⁵NH₃, providing a dynamic view of cellular metabolism. researchgate.netnih.gov
Multi-dimensional NMR for Biomolecular Structure and Dynamics Probing with L-ALLO-ISOLEUCINE (13C6,15N)
The determination of the three-dimensional structures and dynamics of proteins and other biomolecules by solution NMR spectroscopy relies heavily on the use of stable isotope labeling. The dual labeling of L-allo-isoleucine with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is critical for advanced multi-dimensional NMR experiments. For larger proteins, uniform labeling with ¹³C and ¹⁵N is necessary to resolve spectral overlap and facilitate resonance assignment through heteronuclear triple-resonance experiments. fmp-berlin.infoannualreviews.org
When L-ALLO-ISOLEUCINE (13C6,15N) is incorporated into a protein, it provides a unique set of NMR-active nuclei. This enables a suite of powerful experiments, such as the HNCA, CBCA(CO)NH, and HNCO, which correlate the backbone amide proton and nitrogen (H, ¹⁵N) with the alpha and beta carbons (Cα, Cβ) of the same and preceding residues. nih.gov This network of correlations, or J-connectivity, is the foundation for sequence-specific backbone resonance assignment, which is the first step in any detailed NMR structural study. fmp-berlin.infonih.gov
Once assignments are made, the labeled L-allo-isoleucine residue can serve as a specific probe. Its chemical shifts are sensitive to the local secondary structure and tertiary fold, while relaxation measurements on the ¹⁵N nucleus can provide detailed information on the dynamics of the protein backbone at that specific site. The ability to introduce an isotopically labeled, non-proteinogenic amino acid like L-allo-isoleucine can also be used to probe protein folding, stability, and intermolecular interactions.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) in Amino Acid Profiling
Capillary electrophoresis-mass spectrometry (CE-MS) is a high-efficiency analytical technique well-suited for the analysis of small, charged molecules like amino acids. mdpi.comnih.gov It combines the superior separation power of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. This combination is particularly valuable for amino acid profiling in complex biological matrices such as human plasma, where it can be used to quantify branched-chain amino acids (BCAAs) and their isomers. nih.govresearchgate.net
A significant challenge in amino acid analysis is the separation of isobaric compounds—molecules that have the same mass but different structures—such as leucine, isoleucine, and alloisoleucine. CE-MS methods have been developed to achieve enhanced resolution of these isomers. nih.govnih.gov One validated method utilizes a bare fused silica (B1680970) capillary with a background electrolyte of 500 mM formic acid (pH 2.0). nih.govresearchgate.net To improve the separation of isoleucine and leucine, a short plug of a highly basic electrolyte (e.g., ammonium hydroxide) is injected before the sample, which modifies the local electric field and enhances resolution. nih.govresearchgate.net The sample pretreatment is often straightforward, involving a simple protein precipitation step with a solvent like acetonitrile. nih.gov The developed CE-MS/MS methods demonstrate excellent performance for quantifying BCAAs, making them a suitable alternative to traditional chromatographic approaches in bioanalysis. nih.govresearchgate.net
Table 1: Validation Parameters for a CE-MS/MS Method for BCAA Analysis
This interactive table summarizes the performance characteristics of a developed CE-MS/MS method for the quantification of branched-chain amino acids in human plasma. Source: nih.govresearchgate.net
| Parameter | Valine | Isoleucine | Leucine |
|---|---|---|---|
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) (µM) | 1.00 | 0.50 | 1.00 |
| Limit of Detection (LOD) (µM) | 0.30 | 0.15 | 0.30 |
| Intra-day Precision (% RSD) | 1.83 - 4.29 | 2.53 - 5.56 | 2.40 - 5.01 |
| Inter-day Precision (% RSD) | 3.21 - 6.01 | 3.54 - 6.89 | 3.50 - 6.54 |
| Accuracy (% Bias) | -4.50 to 3.21 | -4.89 to 4.53 | -4.98 to 4.01 |
Chromatographic Separation Techniques for Alloisoleucine from Isobaric Interferents
The accurate quantification of L-allo-isoleucine is clinically significant, particularly for the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD), for which it is a pathognomonic marker. A major analytical hurdle is its separation from isobaric interferents, primarily leucine and isoleucine, which are typically present at much higher concentrations. Various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to achieve this challenging separation without requiring chemical derivatization. nih.govlcms.cz
These methods leverage different chromatographic principles to resolve the isomers:
Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange properties. One novel method employs a mixed-mode column to achieve baseline resolution of alloisoleucine from its isobars in a rapid 6-minute run. lcms.cz This technique avoids the need for derivatization or ion-pairing agents, simplifying sample preparation. lcms.cz
Hydrophilic-Interaction Chromatography (HILIC): HILIC is effective for retaining and separating highly polar compounds like amino acids. An Acquity BEH Amide column, for instance, has been used to separate 36 amino acids, including baseline separation of leucine and isoleucine, in an 18-minute run. lcms.cz
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems, with their smaller particle-size columns, provide higher efficiency and speed. A rapid UPLC-MS/MS method can quantify BCAAs from dried blood spots, achieving separation in minutes. mdpi.com
These advanced chromatographic techniques, coupled with sensitive MS/MS detection, allow for the reliable and specific measurement of L-allo-isoleucine, even at the low concentrations relevant for clinical diagnosis. lcms.czmdpi.com
Table 2: Comparison of Chromatographic Methods for Alloisoleucine Separation
This interactive table compares different LC-MS/MS methods developed for the separation and quantification of alloisoleucine and its isomers. Source: lcms.czmdpi.com
| Technique | Column Type | Total Run Time | Key Advantage |
|---|---|---|---|
| Mixed-Mode LC-MS/MS | Mixed-Mode Solid Phase | 6 minutes | Baseline resolution without derivatization or ion-pairing agents. |
| HILIC-MS/MS | Acquity BEH Amide (1.7 µm) | 18 minutes | Separation of 36 amino acids, including baseline resolution of leucine/isoleucine. |
| UPLC-MS/MS | Not specified | < 5 minutes | Rapid second-tier test from initial newborn screening extract with no extra material. |
| Mixed-Mode LC-MS/MS | Intrada Amino Acid | 25 minutes | Quantification of 47 amino acids in a single run, including alloisoleucine. |
Applications of L Allo Isoleucine 13c6,15n in Metabolic Research
Elucidation of Branched-Chain Amino Acid (BCAA) Metabolic Pathways
L-allo-isoleucine is a non-proteinogenic amino acid, meaning it is not used to build proteins. nih.gov Instead, its presence and concentration, particularly in relation to L-isoleucine, serve as important diagnostic markers, most notably for Maple Syrup Urine Disease (MSUD), a disorder characterized by impaired BCAA metabolism. nih.govsemanticscholar.org The use of isotopically labeled L-isoleucine to study the formation of L-allo-isoleucine provides critical insights into the intricacies of BCAA catabolism.
Investigating Isoleucine Catabolism and Anabolism
The catabolism of L-isoleucine begins with a reversible transamination step, catalyzed by the enzyme branched-chain amino acid transaminase (BCAT), to form the α-keto acid S-3-methyl-2-oxopentanoate, also known as S-α-keto-β-methylvalerate ((S)-KMV). nih.govnih.govyoutube.com This initial step is a critical juncture in BCAA metabolism. By using L-isoleucine labeled with ¹³C and ¹⁵N, researchers can trace the flow of the carbon skeleton and the amino group.
Studies have shown that after administration of labeled L-isoleucine, the label appears in plasma (S)-KMV, indicating active transamination. nih.govnih.gov This process is fundamental for both the breakdown of isoleucine for energy and for its synthesis from its corresponding keto acid. The reversible nature of the BCAT enzyme allows for the interconversion between the amino acid and its keto acid, a key aspect of maintaining amino acid homeostasis. nih.gov The labeled isotopes allow for the precise measurement of the rates of these forward and reverse reactions under various physiological conditions.
Analysis of Alloisoleucine Formation and Interconversion
The formation of L-allo-isoleucine from L-isoleucine is a significant metabolic process, especially when BCAA catabolism is impaired. nih.gov Research using L-[1-¹³C]isoleucine has clarified the mechanism of this conversion. The process is not a direct isomerization but occurs through the keto-acid intermediate. nih.gov The (S)-KMV formed from L-isoleucine can undergo keto-enol tautomerization to form its R-enantiomer, R-3-methyl-2-oxopentanoate ((R)-KMV). nih.gov This (R)-KMV can then be re-aminated to form L-allo-isoleucine (2S, 3R), a diastereomer of L-isoleucine (2S, 3S). nih.govnih.gov
Key findings from isotope tracer studies include:
The appearance of the ¹³C label in L-allo-isoleucine is gradual and delayed compared to its rapid appearance in (S)-KMV following administration of L-[1-¹³C]isoleucine. nih.govnih.gov
Studies using ¹⁵N,¹³C₆-L-isoleucine in rats have demonstrated that the majority of the L-allo-isoleucine formed retains the ¹⁵N label from the parent L-isoleucine. nih.gov This finding challenges the theory that interconversion occurs primarily through reversible enolization of the keto acids, suggesting a more direct pathway for reamination. nih.gov
The clearance of L-allo-isoleucine from plasma is considerably slower than that of L-isoleucine and its keto acid, KMV. nih.gov
These tracer studies have been instrumental in confirming that L-allo-isoleucine formation is an indirect consequence of L-isoleucine transamination. nih.gov
| Metabolite | Time to Peak Enrichment | Peak Enrichment (mol % excess) | Kinetic Profile |
|---|---|---|---|
| L-Isoleucine | ~35 min | 18 ± 4 | Rapid increase and clearance |
| S-3-methyl-2-oxopentanoate (S-KMV) | ~45 min | 17 ± 3 | Slightly delayed compared to L-Isoleucine |
| L-Alloisoleucine | Gradual Accumulation | Minor amounts over 3 hours | Slow and gradual accumulation |
This table summarizes data from a study where healthy subjects were given an oral dose of L-[1-¹³C]isoleucine. The data illustrates the precursor-product relationship between L-isoleucine, its keto-acid (S-KMV), and its diastereomer L-alloisoleucine. nih.govresearchgate.net
Metabolic Flux Analysis in Cellular and Organismal Models
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in a biological system at steady state. The use of tracers labeled with both ¹³C and ¹⁵N, such as L-isoleucine-(13C6,15N), is essential for 13C15N-MFA, which allows for the simultaneous quantification of carbon and nitrogen fluxes. nih.gov
This dual-labeling strategy provides a more comprehensive understanding of metabolism because carbon and nitrogen pathways are intricately linked, especially in amino acid biosynthesis. nih.gov By tracking the incorporation of both ¹³C and ¹⁵N from a labeled precursor into various downstream metabolites, researchers can:
Resolve complex and interconnected metabolic networks.
Quantify the contributions of different pathways to the synthesis of amino acids and other nitrogen-containing compounds.
Identify key nodes in nitrogen metabolism, such as glutamate's central role as a nitrogen donor. nih.gov
While L-allo-isoleucine itself is not a primary substrate for these analyses, tracking its formation from a dual-labeled L-isoleucine precursor provides an additional constraint in the metabolic model, enhancing the accuracy of flux calculations for the BCAA pathways.
Protein Turnover and Synthesis Rate Determination
Stable isotope-labeled amino acids are the gold standard for measuring the dynamics of protein metabolism, which encompasses both protein synthesis and breakdown. researchgate.net Labeled essential amino acids, including the BCAA L-isoleucine, are used as tracers to determine the rate at which they are incorporated into new proteins. medchemexpress.comisotope.com
Quantification of Specific Protein Fractional Synthesis Rates (FSR)
The Fractional Synthesis Rate (FSR) is a measure of the rate of synthesis of specific proteins within a particular tissue, expressed as the percentage of the protein pool that is newly synthesized per unit of time. nih.govplos.org The methodology involves administering a labeled amino acid tracer and, after a period, sampling the tissue of interest (e.g., muscle). nih.gov The isotopic enrichment of the tracer is measured in both the tissue protein and the precursor amino acid pool (either plasma or the intracellular free amino acid pool). plos.orgnih.gov
The FSR is calculated based on the increase in protein-bound isotope enrichment over time, divided by the precursor enrichment. plos.org Studies using various labeled amino acids have shown that different proteins within the same tissue can have vastly different synthesis rates. mdpi.com For example, FSR in rat muscle proteins can range from less than 1% per day for structural proteins to over 5% per day for certain enzymes. mdpi.com Using labeled BCAAs like L-isoleucine is particularly relevant for studying muscle protein synthesis, as BCAAs play a key role in regulating this process. nih.gov
| Tracer Amino Acid | Condition | Tissue | FSR (%/hour) |
|---|---|---|---|
| [5,5,5-²H₃]leucine | Fasted | Human Quadriceps | 0.063 ± 0.005 |
| [5,5,5-²H₃]leucine | Fed | Human Quadriceps | 0.080 ± 0.007 |
| [ring-¹³C₆]phenylalanine | Fasted | Human Quadriceps | 0.051 ± 0.004 |
| [ring-¹³C₆]phenylalanine | Fed | Human Quadriceps | 0.066 ± 0.005 |
This table shows a comparison of mixed muscle protein FSR measured simultaneously with labeled leucine (B10760876) and phenylalanine tracers in older adults. While the absolute FSR values differ depending on the tracer used, both show a similar anabolic response to feeding. nih.gov
Isotopic Tracer Studies in Nutrient Absorption and Digestibility Research
L-ALLO-ISOLEUCINE (13C6,15N) is particularly useful in studies focused on the absorption and digestibility of amino acids. Its application in dual-isotope tracer techniques provides a minimally invasive yet powerful method for quantifying these key nutritional parameters.
Dual-Isotope Tracer Techniques for Amino Acid Absorption Indices
The dual-isotope tracer technique is a sophisticated method used to determine the bioavailability of amino acids. This approach involves the simultaneous administration of two different isotopically labeled forms of a nutrient, one given orally and the other intravenously. By comparing the plasma concentrations of the two tracers, researchers can calculate an absorption index.
In a notable application of this technique, L-ALLO-ISOLEUCINE (13C6,15N) has been used to assess amino acid absorption. In one research protocol, an oral dose of L-allo-[13C6]-isoleucine is administered concurrently with an intravenous infusion of L-allo-[2H10, 15N]-isoleucine. This dual-labeling strategy allows for the precise determination of the fraction of the orally ingested amino acid that reaches the systemic circulation. L-allo-isoleucine is advantageous for these studies because it is not incorporated into proteins and is metabolized slowly, allowing for accurate measurement of its absorption.
A study involving healthy human volunteers and pig models demonstrated the efficacy of this method. The research yielded an absorption ratio of approximately 0.8 for the orally administered L-allo-isoleucine, indicating that about 80% of the ingested tracer was absorbed.
| Research Model | Oral Tracer | Intravenous Tracer | Feeding Protocol | Absorption Ratio |
|---|---|---|---|---|
| Healthy Human Volunteers | L-allo-[13C6]-isoleucine | L-allo-[2H10, 15N]-isoleucine | Not Specified | ~0.8 |
| Pig Model | L-allo-[13C6]-isoleucine | L-allo-[2H10, 15N]-isoleucine | Continuous Feeding (4 hours) | ~0.8 |
| Pig Model | L-allo-[13C6]-isoleucine | L-allo-[2H10, 15N]-isoleucine | Bolus Feeding (4 hours) | ~0.8 (with greater oscillation) |
Ileal Amino Acid Digestibility Assessments in Research Models
While direct studies utilizing L-ALLO-ISOLEUCINE (13C6,15N) for ileal amino acid digestibility assessments are not extensively detailed in available research, the principles of dual-isotope techniques are foundational to this area of study. Ileal digestibility is a crucial measure of protein quality, as it reflects the proportion of amino acids absorbed in the small intestine.
Traditional methods for determining ileal digestibility can be invasive. The dual stable isotope tracer approach, however, offers a less invasive alternative. This method typically involves feeding a test protein intrinsically labeled with one isotope (e.g., 15N or 2H) alongside a highly digestible reference protein or a mixture of free amino acids labeled with another isotope (e.g., 13C). By analyzing the isotopic enrichment of amino acids in the blood and the meal, the digestibility of the test protein's amino acids can be calculated.
The use of L-ALLO-ISOLEUCINE (13C6,15N) as a non-proteinogenic amino acid tracer for absorption studies provides a strong basis for its potential application in more complex digestibility models. Its slow metabolism and lack of incorporation into endogenous proteins would, in theory, allow it to serve as a reliable marker for the passage and absorption of nutrients in the small intestine.
Investigating Amino Acid Interconversions and Metabolite Pool Dynamics
The dual labeling of L-ALLO-ISOLEUCINE with both 13C and 15N makes it a powerful tool for investigating the intricate pathways of amino acid interconversions and the dynamics of metabolite pools. Stable isotopes allow researchers to trace the metabolic fate of the compound, distinguishing it from endogenous pools.
Research has focused on the metabolic conversion of L-isoleucine to L-alloisoleucine. In a study using a rat model, ¹⁵N,¹³C₆-L-Isoleucine was administered to trace its conversion. The findings revealed that a significant portion of the resulting L-alloisoleucine retained the ¹⁵N label. This observation challenges the previously held belief that the interconversion between L-isoleucine and L-alloisoleucine primarily occurs through the reversible enolization of their corresponding 2-keto-3-methylvaleric acids formed during transamination. The conservation of the ¹⁵N label suggests a more direct metabolic pathway.
Conversely, the study also noted that the majority of the ¹⁵N from the administered L-isoleucine underwent exchange with ¹⁴N, indicating active transamination processes. The differential fate of the ¹⁵N label in L-isoleucine and the resulting L-alloisoleucine provides critical insights into the dynamics of these amino acid pools.
| Administered Compound | Observed Metabolite | ¹⁵N Label Fate | Implication |
|---|---|---|---|
| ¹⁵N,¹³C₆-L-Isoleucine | L-Alloisoleucine | Largely retained | Suggests a metabolic conversion pathway that does not involve the loss of the amino group. |
| ¹⁵N,¹³C₆-L-Isoleucine | L-Isoleucine pool | Majority exchanged with ¹⁴N | Indicates active transamination of L-isoleucine. |
Role of L Allo Isoleucine 13c6,15n in Investigating Inborn Errors of Metabolism Iems
Research into the Pathobiochemistry of Maple Syrup Urine Disease (MSUD)
Maple Syrup Urine Disease (MSUD) is an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKD) complex. mhmedical.com This enzymatic defect leads to the accumulation of the BCAAs—leucine (B10760876), isoleucine, and valine—and their corresponding α-ketoacids in bodily fluids. mhmedical.com A pathognomonic feature of MSUD is the presence of L-alloisoleucine, a stereoisomer of L-isoleucine, which is not typically found in significant concentrations in healthy individuals. tandfonline.comwikipedia.org
Alloisoleucine as a Biochemical Marker in Research Models of MSUD
The formation of L-alloisoleucine from L-isoleucine via transamination is a key event in the pathobiochemistry of MSUD. caymanchem.com In individuals with a functioning BCKD complex, the α-ketoacid intermediate of isoleucine is efficiently catabolized. However, in MSUD, this pathway is blocked, leading to the accumulation of the ketoacid and its subsequent conversion to alloisoleucine. nih.gov Isotopic studies have provided direct in vivo evidence for the rapid equilibrium between plasma isoleucine and alloisoleucine. nih.gov
The plasma concentration ratio of L-alloisoleucine to L-isoleucine has been shown to correlate inversely with the residual activity of the BCKD enzyme in fibroblasts from MSUD patients. nih.gov This makes the ratio a significant in vivo parameter for assessing the severity of the metabolic defect in research settings. nih.gov Mouse models of MSUD have been instrumental in studying the disease and the effects of dietary BCAA restriction, with alloisoleucine serving as a key biomarker in these models. tandfonline.com
Method Development for Diagnostic Research of MSUD in Non-Clinical Contexts
The unique presence of elevated alloisoleucine in MSUD has made it the most specific and sensitive diagnostic marker for all forms of the disease. nih.govnih.govhmdb.ca Research has established a plasma concentration of 5 micromol/L as a reliable cutoff value for distinguishing MSUD patients from healthy individuals and those with other metabolic conditions. nih.gov In classical MSUD, plasma alloisoleucine levels are consistently above this threshold. nih.gov
The development of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for the accurate quantification of alloisoleucine, which can be challenging due to its isomeric nature with leucine and isoleucine. researchgate.netnih.gov The use of stable isotope-labeled internal standards, including L-Allo-isoleucine (13C6,15N), is essential in these methods to ensure precision and accuracy. researchgate.netotsuka.co.jp These methods, often developed in a research context, are fundamental for improving the specificity of newborn screening for MSUD and reducing false-positive results, particularly in infants receiving total parenteral nutrition, which can cause elevated BCAAs. researchgate.netmdpi.com Research has shown that the ratio of alloisoleucine to phenylalanine can be a very useful biomarker for the confirmation of an MSUD diagnosis in a research setting. researchgate.netebi.ac.uk
Advanced Research Applications and Future Directions
Integration of L-ALLO-ISOLEUCINE (13C6,15N) Tracing with Multi-Omics Data
The true power of L-ALLO-ISOLEUCINE (13C6,15N) and other stable isotope tracers is unleashed when their use is integrated with multi-omics approaches, such as metabolomics and proteomics. creative-proteomics.com This integration provides a more holistic view of biological systems by connecting the flow of metabolites with changes in protein expression and function.
Metabolomics: By tracing the journey of the 13C and 15N labels from L-ALLO-ISOLEUCINE through various metabolic pathways, researchers can identify and quantify a wide array of downstream metabolites. nih.gov This technique, known as stable isotope-resolved metabolomics (SIRM), allows for the elucidation of pathway activity and flux, which is the rate of turnover of molecules through a metabolic pathway. researchgate.net This provides a dynamic picture of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. mdpi.com
Proteomics: In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantifying protein abundance. nih.gov While traditionally using common amino acids like arginine and lysine, the principles can be extended to specialized amino acids. By incorporating L-ALLO-ISOLEUCINE (13C6,15N) into the proteome, researchers can track the synthesis and turnover of specific proteins, providing insights into how metabolic changes influence the cellular protein landscape. nih.gov The combination of CIL (chemical isotope labeling) with mass spectrometry has also become a popular method in metabolomics and exposomics for its ability to improve sensitivity and accuracy in the analysis of complex biological samples. chromatographyonline.com
The following table illustrates how data from these different "omics" fields can be integrated:
| Omics Field | Data Generated with L-ALLO-ISOLEUCINE (13C6,15N) Tracing | Integrated Insights |
| Metabolomics | Identification and quantification of labeled downstream metabolites. | Mapping of metabolic pathways and determination of metabolic flux. |
| Proteomics | Measurement of protein synthesis and turnover rates. | Understanding the regulation of enzyme expression in response to metabolic shifts. |
| Transcriptomics | (Indirectly) Correlation of gene expression with metabolic flux. | Linking genetic regulation to functional metabolic output. |
This integrated approach has been instrumental in dissecting complex disease phenotypes, such as in cancer metabolism, where it has helped identify metabolic reprogramming and potential therapeutic targets. nih.govresearchgate.net
In Vitro and Ex Vivo Research Models for Metabolic Studies
The study of metabolic pathways using isotopically labeled compounds like L-ALLO-ISOLEUCINE (13C6,15N) heavily relies on various research models. These models allow for controlled experiments to dissect specific metabolic processes.
In Vitro Models: These "in glass" studies often utilize cultured cells. A common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing labeled amino acids. nih.gov This allows for the incorporation of the isotopic label into newly synthesized proteins, which can then be quantified by mass spectrometry. nih.gov Cell culture experiments are invaluable for studying cellular-level metabolic events in a controlled environment. biorxiv.org
Ex Vivo Models: These studies use tissues or organs isolated from an organism, keeping them functional in an artificial environment for a period. researchgate.net For instance, researchers have used ex vivo models of placental tissue to study amino acid metabolism, including the conversion of serine to glycine. researchgate.net This approach allows for the investigation of tissue-specific metabolism in a more physiologically relevant context than cell culture, without the complexities of a whole-organism study. nih.govphysiogenex.com Ex vivo models have also been used to study tryptophan metabolism in tissue samples using 19F nuclear magnetic resonance. nih.gov
| Model Type | Description | Advantages | Example Application |
| In Vitro | Studies performed with microorganisms or cells in culture. | Highly controlled environment, allows for detailed mechanistic studies. | Using SILAC with labeled amino acids to quantify protein turnover in cancer cell lines. nih.gov |
| Ex Vivo | Studies performed on tissues or organs outside the organism. | Preserves tissue architecture and some physiological context. | Perfusing isolated liver tissue with labeled nutrients to study metabolic pathways. nih.gov |
Development of Novel Isotopic Labeling Strategies and Analytical Techniques
The field of stable isotope tracing is continuously evolving, with ongoing development of new labeling strategies and more sophisticated analytical techniques.
Novel Labeling Strategies: Researchers are moving beyond uniformly labeled molecules to position-specific or isotopologue-specific labeling. This allows for the tracing of specific atoms through a reaction, providing a deeper understanding of the underlying biochemical mechanisms. mdpi.com Multiplexed labeling strategies, where multiple different isotopic tracers are used simultaneously, are also becoming more common, enabling the simultaneous investigation of several metabolic pathways. nih.govnih.gov
Advanced Analytical Techniques: High-resolution mass spectrometry (HRMS) is a cornerstone of modern metabolomics, enabling the precise measurement of mass-to-charge ratios and the differentiation of isotopically labeled molecules from their unlabeled counterparts. nih.gov Advances in mass spectrometry, including techniques like tandem mass spectrometry (MS/MS), allow for the fragmentation of molecules, providing structural information and aiding in the identification of unknown metabolites. numberanalytics.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for determining the exact position of isotopic labels within a molecule. numberanalytics.com
The development of new software and computational tools is also crucial for processing and interpreting the vast amounts of data generated in these experiments. nih.govresearchgate.net
Theoretical Frameworks for Stable Isotope Tracing Data Interpretation
The raw data from stable isotope tracing experiments, which consists of the relative abundances of different isotopomers, must be mathematically processed to yield meaningful biological insights. physiology.org
Compartmental Models: One powerful approach is compartmental modeling. ahajournals.org This involves creating a mathematical representation of the metabolic system, with different "compartments" representing various metabolites. By fitting the experimental tracer data to the model, researchers can estimate metabolic fluxes and turnover rates. ahajournals.org These models can range from simple, two-source mixing models to highly complex, multi-compartmental systems. google.com
Metabolic Flux Analysis (MFA): 13C-Metabolic Flux Analysis (13C-MFA) is a widely used computational method that uses the isotopic labeling patterns of metabolites to calculate the intracellular metabolic fluxes. researchgate.net This provides a quantitative understanding of the activity of different metabolic pathways.
Software and Algorithms: A variety of software tools have been developed to aid in the analysis of stable isotope tracing data. These tools can correct for the natural abundance of heavy isotopes, calculate isotopologue distributions, and perform flux analysis. researchgate.netnih.gov
| Analytical Approach | Description | Key Output |
| Compartmental Modeling | Mathematical representation of a metabolic system with interconnected pools of metabolites. | Estimation of metabolic fluxes and turnover rates. ahajournals.org |
| Metabolic Flux Analysis (MFA) | A computational method that uses isotopic labeling patterns to quantify intracellular metabolic fluxes. | A detailed map of the rates of all reactions in a metabolic network. researchgate.net |
| Isotopologue Distribution Analysis | Measurement of the relative abundance of different isotopically labeled forms of a metabolite. | Information about the specific metabolic pathways that contributed to the synthesis of the metabolite. |
Emerging Applications in Environmental and Ecological Tracing
The principles of stable isotope analysis extend far beyond the laboratory and have powerful applications in environmental and ecological research. researchgate.net While not specific to L-ALLO-ISOLEUCINE (13C6,15N), these applications demonstrate the broad utility of stable isotope tracing.
By analyzing the natural abundance of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), hydrogen-2 (²H), and oxygen-18 (¹⁸O) in various environmental samples, scientists can trace the movement of elements through ecosystems. purdue.eduniwa.co.nz
Key Applications Include:
Trophic Studies: The adage "you are what you eat" is literally true from an isotopic perspective. The isotopic composition of an organism reflects its diet, allowing scientists to reconstruct food webs and determine the trophic level of different species. niwa.co.nz Nitrogen isotopes are particularly useful for this, as ¹⁵N tends to become enriched at each successive trophic level. niwa.co.nz
Animal Migration: The isotopic composition of water varies geographically. This variation is incorporated into the tissues of animals, such as feathers or claws. By analyzing the stable hydrogen and oxygen isotope ratios in these tissues, researchers can trace the migratory pathways of animals. niwa.co.nztandfonline.com
Pollution Source Tracking: Stable isotope analysis can be used to identify the sources of pollutants in the environment. For example, by analyzing the isotopic signature of contaminants in a river, it may be possible to determine whether they originated from industrial, agricultural, or urban sources. researchgate.netepa.gov
Paleoecology: The isotopic composition of materials like tree rings, ice cores, and sediments can provide a record of past environmental conditions, allowing scientists to reconstruct ancient climates and ecosystems. purdue.edu
Interdisciplinary Research Integrating Isotopic Labeling with Systems Biology Approaches
The future of metabolic research lies in the integration of stable isotope labeling with systems biology. nih.gov This interdisciplinary approach combines experimental data from isotopic tracing with computational modeling to create a comprehensive understanding of how biological systems function. creative-proteomics.com
By building predictive models of metabolic networks, researchers can simulate the effects of genetic mutations, environmental changes, or drug treatments on metabolic fluxes. These models can then be validated and refined using experimental data from stable isotope tracing studies. nih.gov
This integration of experimental and computational approaches is essential for tackling some of the most pressing challenges in biology and medicine, from understanding the metabolic basis of disease to engineering microorganisms for the production of biofuels and other valuable chemicals. The continued development of advanced isotopic tracers like L-ALLO-ISOLEUCINE (13C6,15N) will be a critical component of these future endeavors.
Q & A
Basic: How do I verify the isotopic purity of L-ALLO-ISOLEUCINE (13C6,15N) in experimental workflows?
Methodological Answer:
Isotopic purity is critical for minimizing background noise in mass spectrometry (MS) or nuclear magnetic resonance (NMR) experiments. Use the following steps:
- Mass Spectrometry (MS): Perform high-resolution LC-MS/MS analysis with a reference standard. Calculate purity using isotopic peak intensity ratios (e.g., compare m/z signals of labeled vs. unlabeled species) .
- NMR: Quantify 13C and 15N enrichment via 2D heteronuclear correlation spectroscopy (HSQC) to assess isotopic incorporation efficiency .
- Supplier Documentation: Cross-validate with certificates of analysis (COA) provided by manufacturers, which typically report atom % for 13C (>99%) and 15N (>98%) .
Basic: What experimental controls are required when using L-ALLO-ISOLEUCINE (13C6,15N) in metabolic flux analysis?
Methodological Answer:
- Negative Controls: Use unlabeled L-isoleucine in parallel cultures to establish baseline metabolic profiles.
- Isotope Dilution Controls: Spike labeled metabolites into unlabeled samples to assess extraction efficiency and ionization suppression in MS workflows .
- Time-Course Sampling: Collect samples at multiple time points (e.g., 0, 6, 24 hours) to track isotopic steady-state attainment, especially in cell cultures .
Advanced: How can I resolve contradictions in metabolic flux data when using L-ALLO-ISOLEUCINE (13C6,15N) in branched-chain amino acid (BCAA) studies?
Methodological Answer:
Inconsistent flux results may arise from:
- Compartmentalization: BCAAs are metabolized in mitochondria and cytosol. Use subcellular fractionation paired with MS to distinguish compartment-specific labeling .
- Cross-Talk with Other Pathways: BCAA catabolism intersects with the TCA cycle. Employ 13C-tracing with [U-13C6]glucose or [13C5]glutamine to identify confounding contributions .
- Data Normalization: Apply correction factors for natural isotope abundance (e.g., 1.1% 13C in unlabeled samples) using software like IsoCor or MetaQuant .
Advanced: What strategies optimize SILAC labeling efficiency with L-ALLO-ISOLEUCINE (13C6,15N) in complex mammalian cell systems?
Methodological Answer:
- Media Optimization: Use dialyzed fetal bovine serum (dFBS) to eliminate unlabeled amino acids. Validate labeling efficiency via MS analysis of tryptic peptides (e.g., detect +7 Da mass shifts) .
- Pulse-Chase Design: For slow-dividing cells (e.g., neurons), extend labeling duration (>5 cell divisions) or use "spike-in" SILAC standards for quantification .
- Multiplexing: Combine with 15N/13C-labeled arginine and lysine (e.g., Arg10, Lys8) to enable triplex MS quantification across experimental conditions .
Advanced: How do I integrate L-ALLO-ISOLEUCINE (13C6,15N) labeling with orthogonal techniques like fluorescence imaging or RNA-seq?
Methodological Answer:
- Correlative Workflows: Fix cells post-labeling for immunofluorescence (IF) imaging, ensuring isotopic labels are retained (e.g., avoid harsh detergents). Use MS-compatible fixatives like 1% formaldehyde .
- Multi-Omics Integration: Pair metabolic tracing with RNA-seq to link isotope flux data to transcriptional regulation. Normalize datasets using housekeeping genes/proteins as internal references .
- Data Alignment Tools: Utilize platforms like Galaxy or KNIME to synchronize MS, imaging, and sequencing datasets spatially and temporally .
Basic: What are best practices for handling and storing L-ALLO-ISOLEUCINE (13C6,15N) to prevent degradation?
Methodological Answer:
- Storage Conditions: Aliquot and store at -20°C in airtight, light-protected vials. Avoid freeze-thaw cycles to prevent hydrolysis .
- Solubility: Reconstitute in sterile, isotope-free buffers (e.g., PBS pH 7.4) at 10 mM. Filter-sterilize (0.22 µm) to remove particulates .
- Quality Checks: Periodically verify stability via LC-MS after long-term storage, monitoring for deamidation or oxidation byproducts .
Advanced: How can I quantify low-abundance L-ALLO-ISOLEUCINE (13C6,15N)-labeled metabolites in complex biological matrices?
Methodological Answer:
- Enrichment Techniques: Use solid-phase extraction (SPE) with hydrophilic interaction chromatography (HILIC) columns to isolate polar metabolites .
- High-Sensitivity MS: Employ trapped ion mobility spectrometry (TIMS) or parallel accumulation-serial fragmentation (PASEF) to enhance detection limits .
- Internal Standards: Synthesize deuterated or 15N-labeled analogs of target metabolites for absolute quantification (e.g., d3-acetyl-CoA for BCAA-derived metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
